molecular formula C17H20N2O3S2 B2534443 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941884-25-9

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2534443
CAS RN: 941884-25-9
M. Wt: 364.48
InChI Key: KAKAIMXNPXFBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazole ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains an ethylsulfonyl group attached to a phenyl ring.

Scientific Research Applications

Dual Kinase Inhibitor

The compound has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, inhibiting both kinases simultaneously can prevent PTEN deactivation more efficiently .

Anti-Tumor Activity

The compound has shown potential in anti-tumor activity . The inhibition of kinases like CK2 and GSK3β, which are involved in the regulation of cell growth and survival, can potentially lead to the suppression of tumor growth .

DNA Gyrase B Inhibitor

The compound has been studied as an inhibitor of bacterial DNA gyrase B (GyrB) . DNA gyrase is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair. Therefore, inhibitors of this enzyme can serve as potential antibacterial agents .

Drug Design and Optimization

The compound’s structure has been used in computer-aided drug design and optimization . Theoretical techniques have been used to analyze the molecular interactions that stabilize the molecular complexes, providing a detailed description of the different affinities of the ligands .

Synthesis of New Compounds

The compound has been used as a base for the synthesis of new compounds . For example, new DNA gyrase inhibitors have been synthesized and tested, some of which exhibit significant inhibitory activity .

Study of Molecular Interactions

The compound has been used in the study of molecular interactions . Quantum Theory of Atoms In Molecules (QTAIM) calculations have been used to quantitatively describe the molecular interactions to determine which amino acids interact with the ligands .

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-24(21,22)13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)23-17/h7-10H,2-6,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKAIMXNPXFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

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